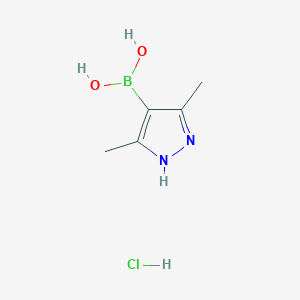

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

CAS No.: 1162262-39-6

Cat. No.: VC2674328

Molecular Formula: C5H10BClN2O2

Molecular Weight: 176.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1162262-39-6 |

|---|---|

| Molecular Formula | C5H10BClN2O2 |

| Molecular Weight | 176.41 g/mol |

| IUPAC Name | (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H |

| Standard InChI Key | OZOICLKAFJMZGM-UHFFFAOYSA-N |

| SMILES | B(C1=C(NN=C1C)C)(O)O.Cl |

| Canonical SMILES | B(C1=C(NN=C1C)C)(O)O.Cl |

Introduction

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a chemical compound with the CAS number 1162262-39-6. It is a derivative of boronic acid, specifically modified with a 3,5-dimethylpyrazole moiety. This compound is of interest in various fields of chemical research due to its unique structure and potential applications.

Applications and Research Findings

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride is used in various chemical reactions, including Suzuki cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. Its applications extend to medicinal chemistry, where boronic acids are explored for their potential therapeutic properties.

Research Highlights:

-

Biological Activity: Boronic acids are known for their ability to interact with enzymes and proteins, which makes them interesting candidates for drug development.

-

Chemical Reactivity: The compound's reactivity is influenced by the boronic acid group, which can participate in cross-coupling reactions and other organic transformations.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride | C5H10BClN2O2 | Includes a hydrochloride salt for enhanced stability |

| (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | C5H9BN2O2 | Lacks hydrochloride salt; simpler structure |

| 4-Methoxyphenylboronic acid | C7H9BO3 | No pyrazole moiety; commonly used in Suzuki reactions |

Storage and Handling

-

Storage Temperature: Room temperature (RT)

-

Purity: Typically available at 95% purity

-

Country of Origin: Kazakhstan (KZ)

-

Shipping Conditions: Room temperature

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume